molecular formula C27H28N2O3 B602161 Agomelatine Dimer Urea CAS No. 185421-27-6

Agomelatine Dimer Urea

Cat. No.: B602161
CAS No.: 185421-27-6
M. Wt: 428.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Agomelatine Dimer Urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Agomelatine Dimer Urea has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Agomelatine Dimer Urea is unique due to its specific structure and role as an impurity standard. It provides valuable insights into the purity and stability of Agomelatine formulations, ensuring the safety and efficacy of the pharmaceutical product .

Properties

IUPAC Name

1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c1-31-23-11-9-19-5-3-7-21(25(19)17-23)13-15-28-27(30)29-16-14-22-8-4-6-20-10-12-24(32-2)18-26(20)22/h3-12,17-18H,13-16H2,1-2H3,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLOKCBHVVICPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)NCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing agomelatine dimer urea?

A1: this compound is a known impurity of the antidepressant drug agomelatine. [] Having a readily available, pure synthesized form of this impurity is crucial for developing and validating analytical methods used in quality control of agomelatine drug production. This ensures the purity and safety of the final drug product.

Q2: How did the researchers confirm the structure of the synthesized this compound?

A2: The researchers used a combination of spectroscopic techniques to confirm the structure of the synthesized impurity. This included: []

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